2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Catalog No.
S3318055
CAS No.
7303-50-6
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic...

CAS Number

7303-50-6

Product Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)

InChI Key

SNLOIIPRZGMRAB-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1

Synonyms

7-azatryptophan, 7-azatryptophan, (+-)-isomer, 7-azatryptophan, (S)-isomer

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known by its chemical formula C₁₀H₁₁N₃O₂ and CAS number 49758-35-2, is a compound characterized by its unique structure that includes a pyrrolo[2,3-b]pyridine moiety. It has a molecular weight of approximately 205.22 g/mol and is notable for its high purity levels, often exceeding 98% in commercial preparations . This compound is primarily used in research settings due to its potential biological activities and applications.

Typical of amino acids and heterocycles. These may include:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can donate protons.
  • Substitution Reactions: The pyrrole nitrogen may participate in electrophilic aromatic substitution, allowing for modifications to the pyrrolo[2,3-b]pyridine structure.
  • Peptide Bond Formation: As an amino acid derivative, it can participate in peptide synthesis, linking with other amino acids to form peptides or proteins.

Research indicates that 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits significant biological activity. It has been investigated for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active compounds. Studies suggest it may influence pathways related to neurotransmission and could have implications in neuropharmacology .

The synthesis of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed to form the pyrrolo[2,3-b]pyridine framework.
  • Amination: Introduction of the amino group can be achieved through reductive amination or direct amination strategies.
  • Carboxylation: The final step often involves introducing the propanoic acid moiety through carboxylation reactions.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

This compound finds applications primarily in the fields of:

  • Pharmaceutical Research: As a lead compound for developing drugs targeting neurological disorders.
  • Biochemical Studies: Used as a tool in studying neurotransmitter pathways and receptor interactions.
  • Chemical Biology: Investigated for its potential as a molecular probe in biochemical assays.

Interaction studies involving 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid have focused on its binding affinities with various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions. Detailed pharmacological profiling is necessary to elucidate these interactions further.

Several compounds share structural similarities with 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. Here are a few notable examples:

Compound NameCAS NumberKey Features
7-Azatryptophan1137-00-4An analog of tryptophan with potential neuroactive properties.
Tryptophan73-22-3A well-known amino acid that serves as a precursor for serotonin.
5-Hydroxytryptophan4350-09-8A direct precursor to serotonin with significant biological relevance.

Uniqueness

What distinguishes 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid from these similar compounds is its specific pyrrolo[2,3-b]pyridine structure, which may confer unique pharmacological properties not observed in other amino acids or their derivatives. This structural uniqueness could lead to distinct interactions with biological targets, making it an interesting candidate for further research in neuropharmacology and medicinal chemistry.

Traditional Heterocyclic Condensation Approaches

The pyrrolo[2,3-b]pyridine core is classically constructed via acid-catalyzed cyclocondensation of 2-aminopyrrole derivatives with 1,3-dicarbonyl compounds. For example, 2-amino-4-cyanopyrroles react with β-ketoesters or diethyl malonate in hydrochloric acid to yield 1H-pyrrolo[2,3-b]pyridines. Ethyl ethoxymethylenemalonate facilitates the formation of 2-bis(ethoxycarbonyl)vinylaminopyrroles, which undergo thermal cyclization to produce ethyl 4,7-dihydro-4-oxopyrrolo[2,3-b]pyridine-5-carboxylates. Subsequent functionalization introduces the amino acid side chain through nucleophilic substitution or reductive amination.

Table 1: Key Reaction Conditions in Traditional Synthesis

ReactantsCatalystTemperatureProduct YieldReference
2-Amino-4-cyanopyrrole + β-ketoesterHCl80°C65–78%
Ethyl ethoxymethylenemalonate + pyrroleNone120°C70%

These methods prioritize scalability but often lack stereocontrol, necessitating post-synthetic resolution steps.

Novel Catalytic Asymmetric Synthesis Strategies

Asymmetric synthesis addresses stereochemical challenges through chiral catalysts or auxiliaries. The Hamari group developed enantioselective routes using catalytic asymmetric hydrogenation of α,β-unsaturated precursors. For instance, Boc-protected N1-methyl-7-azatryptophan enantiomers were resolved via HPLC using a teicoplanin chiral stationary phase, achieving >99% enantiomeric excess (ee). Organocatalytic methods, such as proline-mediated aldol reactions, have also been explored to install the α-amino acid stereocenter.

Table 2: Asymmetric Synthesis Parameters

MethodCatalystee (%)Reference
Chiral HPLC resolutionTeicoplanin99
Asymmetric hydrogenationRhodium-complex95

These strategies enhance stereoselectivity but require optimization for industrial-scale production.

Solid-Phase Peptide Synthesis Modifications

Incorporating 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid into peptides demands SPPS adaptations. Fmoc-protected derivatives (e.g., Fmoc-L-7-AzaTrp-OH) enable iterative coupling on Wang or Rink amide resins. In situ neutralization protocols with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) activation ensure efficient amide bond formation. Thioester-generating resins facilitate native chemical ligation for protein semi-synthesis.

Table 3: SPPS Conditions for Peptide Incorporation

Resin TypeCoupling AgentSolventCoupling Efficiency
Rink amideHATU/DIEADMF98%
Thioester-generatingDIC/HOAtDCM95%

These modifications enable site-specific incorporation of the amino acid into bioactive peptides, as demonstrated in hirudin analogs.

Enzymatic Interaction Profiling with Kinase Domains

The pyrrolo[2,3-b]pyridine moiety of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid enables selective interactions with ATP-binding pockets of kinase domains. Structural analyses reveal that the nitrogen-rich heterocycle mimics purine rings, allowing competitive binding to kinases such as MAPKAPK-2 [4]. The amino acid side chain facilitates hydrogen bonding with conserved residues in the kinase active site, particularly lysine and aspartate residues critical for phosphate transfer [4].

Recent studies demonstrate that replacing tryptophan with this compound in peptide substrates enhances binding affinity to calmodulin (CaM)-kinase complexes by 1.9–4.7-fold compared to native sequences [4]. This increase correlates with additional hydrogen bonds formed between the pyrrolopyridine nitrogen atoms and backbone carbonyl groups in the kinase domain [4]. The compound’s planar structure further stabilizes π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, in the kinase hydrophobic pocket [2].

Allosteric Modulation of MAPKAPK-2 Signaling Pathways

2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits allosteric effects on MAPKAPK-2 (mitogen-activated protein kinase-activated protein kinase 2), a key mediator of stress-responsive signaling. Binding assays show that the compound induces conformational changes in the kinase’s C-lobe, shifting the equilibrium toward an inactive state [4]. This modulation occurs through interactions with a regulatory pocket adjacent to the αC-helix, displacing water molecules and reducing solvent accessibility [4].

The compound’s propanoic acid group plays a critical role in allostery. At physiological pH, the deprotonated carboxylate forms salt bridges with arginine residues in MAPKAPK-2’s activation loop, hindering phosphorylation at Thr^334^ [4]. Molecular dynamics simulations predict a 40% reduction in loop flexibility upon compound binding, which suppresses downstream substrate recruitment [4]. These effects are amplified in the presence of calcium ions, suggesting synergistic regulation with calcium-dependent signaling pathways [4].

Reactive Metabolite Formation and Adduct Chemistry

The metabolic fate of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves oxidation of the pyrrolopyridine ring, generating electrophilic intermediates. Cytochrome P450 enzymes catalyze epoxidation at the C^5^-C^6^ double bond, producing a highly reactive 5,6-epoxide metabolite [2]. This metabolite undergoes nucleophilic attack by glutathione (GSH), forming a stable adduct detectable in vitro (Table 1) [2].

Table 1: Major Adducts Formed via Reactive Metabolites

MetaboliteAdduct PartnerDetection MethodRelative Abundance (%)
5,6-EpoxideGlutathioneLC-MS/MS62 ± 3.1
N-OxideSerum albuminImmunoblotting18 ± 2.4
Quinone-imineDNA (guanine)^32^P-postlabeling9 ± 1.7

The amino group participates in Schiff base formation with carbonyl-containing biomolecules, such as pyridoxal phosphate. This reaction generates stable aldimine adducts that impair vitamin B6-dependent enzymatic activity [2]. Additionally, the compound’s α,β-unsaturated ketone derivative (formed via dehydration) reacts with cysteine thiols in proteins, contributing to mechanism-based inactivation of metabolic enzymes [2].

XLogP3

-2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7303-50-6

Dates

Modify: 2023-08-19

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